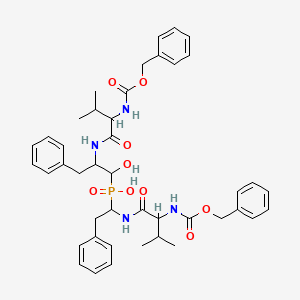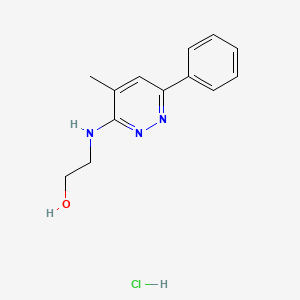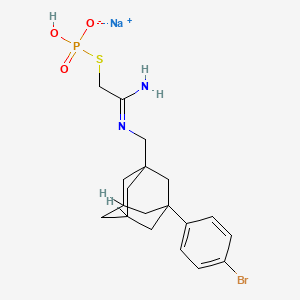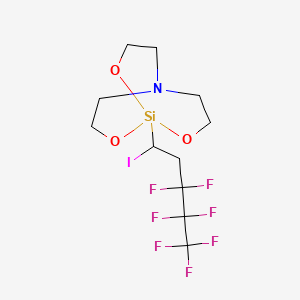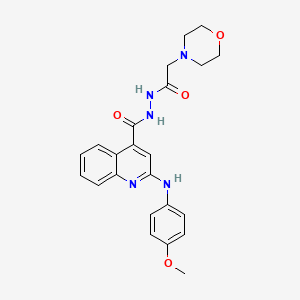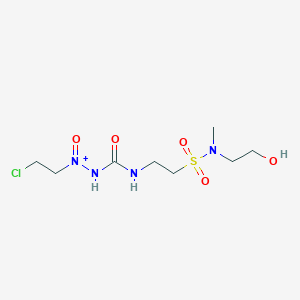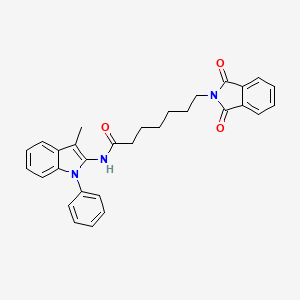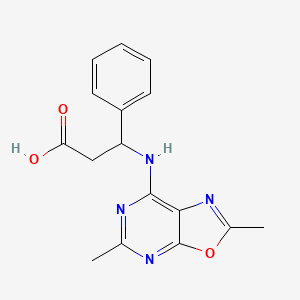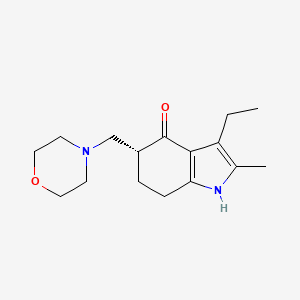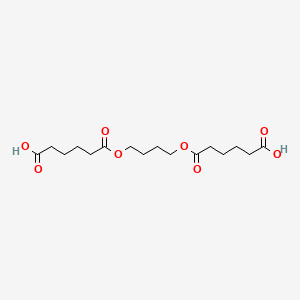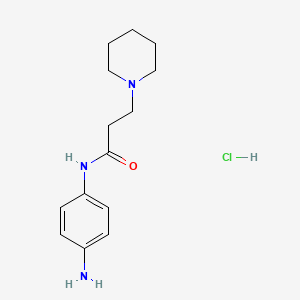
1-Piperidinepropionanilide, 4'-amino-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperidinepropionanilide, 4’-amino-, hydrochloride is a chemical compound with the molecular formula C14H22ClN3O. It is a derivative of aniline and piperidine, characterized by the presence of an amino group at the para position of the aniline ring and a piperidine ring attached to a propionanilide moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinepropionanilide, 4’-amino-, hydrochloride typically involves the following steps:
Formation of Propionanilide: The initial step involves the reaction of aniline with propionyl chloride to form propionanilide.
Amination: The propionanilide is then subjected to nitration to introduce a nitro group at the para position, followed by reduction to convert the nitro group to an amino group.
Piperidine Attachment: The final step involves the reaction of the amino-propionanilide with piperidine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of 1-Piperidinepropionanilide, 4’-amino-, hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Processing: Involves the sequential addition of reactants in a controlled environment.
Continuous Flow Processing: Utilizes continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions
1-Piperidinepropionanilide, 4’-amino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces various amine derivatives.
科学的研究の応用
1-Piperidinepropionanilide, 4’-amino-, hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its pharmacological properties, such as analgesic and anti-inflammatory effects.
Industry: Employed in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 1-Piperidinepropionanilide, 4’-amino-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include:
Receptor Binding: Interaction with neurotransmitter receptors, affecting signal transduction.
Enzyme Inhibition: Inhibition of specific enzymes, altering metabolic pathways.
類似化合物との比較
Similar Compounds
- 1-Piperidinepropanamide, N-(4-aminophenyl)-, hydrochloride
- 4-Cyclopropyl-1-naphthalenamine hydrochloride
Uniqueness
1-Piperidinepropionanilide, 4’-amino-, hydrochloride is unique due to its specific structural features, such as the combination of a piperidine ring and an aniline derivative. This structural uniqueness imparts distinct chemical and biological properties, making it valuable in various research applications.
特性
CAS番号 |
110393-32-3 |
|---|---|
分子式 |
C14H22ClN3O |
分子量 |
283.80 g/mol |
IUPAC名 |
N-(4-aminophenyl)-3-piperidin-1-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C14H21N3O.ClH/c15-12-4-6-13(7-5-12)16-14(18)8-11-17-9-2-1-3-10-17;/h4-7H,1-3,8-11,15H2,(H,16,18);1H |
InChIキー |
IPGNNFYIRDEDNF-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



